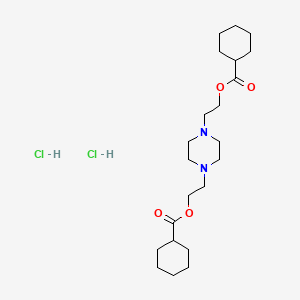
4-((Bis(2-chloropropyl)amino)methyl)-6-chlororesorcinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((Bis(2-chloropropyl)amino)methyl)-6-chlororesorcinol is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes multiple chlorinated groups and a resorcinol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Bis(2-chloropropyl)amino)methyl)-6-chlororesorcinol typically involves multiple steps, starting with the preparation of the resorcinol backbone. The chlorination of resorcinol is followed by the introduction of bis(2-chloropropyl)amino groups. Common reagents used in these reactions include chlorinating agents and amines. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes and the use of specialized equipment to handle the reactive intermediates. The production process is designed to ensure high yields and purity of the final product, often involving purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-((Bis(2-chloropropyl)amino)methyl)-6-chlororesorcinol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can modify the chlorinated groups or the amino functionalities.
Substitution: Nucleophilic substitution reactions can replace the chlorinated groups with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures and solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
4-((Bis(2-chloropropyl)amino)methyl)-6-chlororesorcinol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-((Bis(2-chloropropyl)amino)methyl)-6-chlororesorcinol involves its interaction with molecular targets through its chlorinated and amino functionalities. These interactions can lead to various biochemical effects, depending on the specific pathways involved. The compound’s reactivity allows it to modify proteins, nucleic acids, and other biomolecules, influencing their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
- 4,6-Bis{[bis(2-chloropropyl)amino]methyl}-2-methyl-1,3-benzenediol
- 4-({bis[(2S)-2-chloropropyl]amino}methyl)-6-chlorobenzene-1,3-diol
Uniqueness
Compared to similar compounds, it offers unique opportunities in synthetic chemistry and industrial applications .
Propiedades
Número CAS |
73855-51-3 |
|---|---|
Fórmula molecular |
C13H18Cl3NO2 |
Peso molecular |
326.6 g/mol |
Nombre IUPAC |
4-[[bis(2-chloropropyl)amino]methyl]-6-chlorobenzene-1,3-diol |
InChI |
InChI=1S/C13H18Cl3NO2/c1-8(14)5-17(6-9(2)15)7-10-3-11(16)13(19)4-12(10)18/h3-4,8-9,18-19H,5-7H2,1-2H3 |
Clave InChI |
ZUFJAUDVFHWSNC-UHFFFAOYSA-N |
SMILES canónico |
CC(CN(CC1=CC(=C(C=C1O)O)Cl)CC(C)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzene, 1-[2-(2-chloroethoxy)ethoxy]-4-(1,1,3,3-tetramethylbutyl)-](/img/structure/B13766742.png)
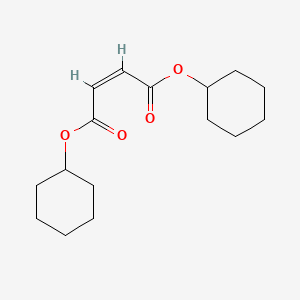

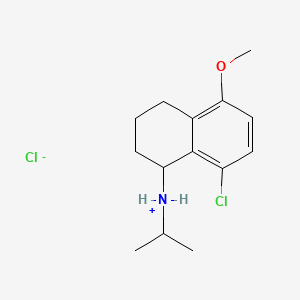

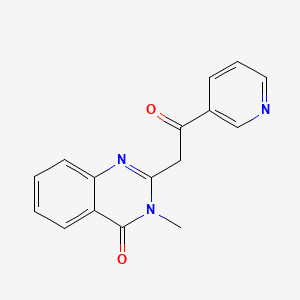
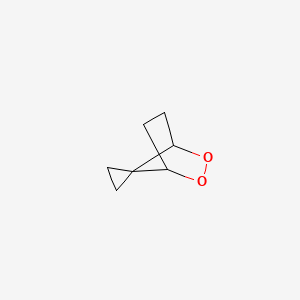
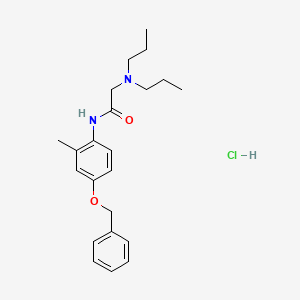
![N-Phenethyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether [German]](/img/structure/B13766776.png)
